N-(8-Amino-octyl)-guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(8-aminooctyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N4/c10-7-5-3-1-2-4-6-8-13-9(11)12/h1-8,10H2,(H4,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTVDMDQVFYPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027457 | |
| Record name | 2-(8-Aminooctyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150333-70-3 | |
| Record name | N-(8-Aminooctyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150333-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies and Chemical Derivatization
Modern Strategies for N-(8-Amino-octyl)-guanidine Synthesis
The creation of this compound, a mono-guanidinylated derivative of 1,8-diaminooctane (B148097), requires precise control to prevent the formation of the double-guanidinylated side product. This is typically achieved by using the diamine in excess or by employing a mono-protected diamine intermediate. meduniwien.ac.at
The direct guanylation of a primary amine on a diaminoalkane is a primary strategy for synthesizing this compound. This involves reacting a diamine, such as 1,8-diaminooctane, with a guanylating agent. nih.govsciforum.net The choice of guanylating agent is critical for achieving high yields and purity. Common reagents are often derivatives of pyrazole-1-carboxamidine or S-methylisothiourea, which feature protecting groups like the tert-butoxycarbonyl (Boc) group to modulate reactivity. nih.govmeduniwien.ac.atnih.gov
A notable method involves the guanylation of 1,8-diaminooctane using 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea to produce the mono-guanidinylated, Boc-protected derivative. nih.govresearchgate.net Another effective reagent is 1H-pyrazole-1-carboxamidine hydrochloride, which is used in the presence of a base like Diisopropylethylamine (DIPEA) in a solvent such as Dimethylformamide (DMF). sciforum.net The use of mono-Boc-protected 1,8-diaminooctane is also a viable strategy to ensure selective reaction at the unprotected amino group. meduniwien.ac.at
| Guanylating Reagent | Substrate | Key Conditions | Reference |
|---|---|---|---|
| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | 1,8-diaminooctane | DIPEA, CH₃CN/CH₃OH, 40 °C | nih.govresearchgate.net |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Amine derivatives with 1,8-diaminooctane linker | DIPEA, DMF, r.t., 24 h | sciforum.net |
| 1H-pyrazole-1-[N,N'-bis(Boc)]carboxamidine | 1,8-diaminooctane | MeCN | meduniwien.ac.at |
| 1-[N,N´-bis(benzyloxycarbonyl)amidino]pyrazole | 1,8-diaminooctane | THF, r.t., 1 h | uni-regensburg.de |
One-pot syntheses offer an efficient alternative for creating N,N'-disubstituted guanidines, minimizing the need to isolate intermediates and thereby saving time and resources. u-szeged.hupatsnap.com A sequential one-pot protocol has been developed using N-chlorophthalimide, isocyanides, and amines to produce diverse N,N'-disubstituted guanidines in good yields under mild conditions. rsc.org Another innovative one-pot method involves the electrochemical synthesis from isothiocyanates and amines in an undivided cell, using sodium iodide (NaI) as both a mediator and an electrolyte in an aqueous medium. rsc.org These approaches highlight the move towards more efficient and environmentally friendly synthetic routes in guanidine (B92328) chemistry. rsc.orgrsc.org
Synthesis of this compound Analogs and Oligomers
The structural backbone of this compound serves as a versatile scaffold for constructing more complex molecules like oligomers and dimers, which have shown interesting biological activities. nih.govresearchgate.net
The synthesis of alkyl-guanidine oligomers often starts with a mono-guanidinylated building block derived from 1,8-diaminooctane. nih.govresearchgate.net In a strategic approach, the mono-guanidinylated and Boc-protected derivative of 1,8-diaminooctane is reacted with a second building block, such as 1-azido-8-bromooctane. nih.gov The resulting intermediate undergoes reduction of the azide (B81097) group to an amine, which is then subsequently guanidinylated. nih.govresearchgate.net Final deprotection of the Boc groups yields the desired alkyl-guanidine oligomer as a salt. nih.gov Recent advancements in this area include the use of microfluidic technologies to synthesize branched alkylene guanidines, which allows for better control over the reaction, leading to high-purity products in significantly less time. mdpi.comresearchgate.net
Both symmetrical and asymmetrical dimers based on the this compound structure have been synthesized. nih.govresearchgate.net
Symmetrical Dimers : These can be prepared by linking two identical monomer units. For instance, a Boc-protected amino-guanidine monomer can be reacted with a linking agent like triphosgene. The resulting urea-linked dimer is then deprotected to yield the final symmetric product. researchgate.net
Asymmetrical Dimers : The synthesis of asymmetrical dimers requires an orthogonal strategy, where two different monomers are prepared to react selectively. researchgate.net For example, one monomer can be protected with a p-methoxybenzyl (PMB) group. This monomer is then reacted with a second, different monomer. Subsequent steps involve deprotection, reduction of an azide group, a further guanylation reaction, and a final deprotection step to yield the asymmetric dimer. nih.govresearchgate.net
| Derivative Type | Key Synthetic Steps | Reference |
|---|---|---|
| Symmetric Dimer | 1. Protection of monomer (Boc). 2. Linking with triphosgene. 3. Deprotection (TFA). | researchgate.net |
| Asymmetric Dimer | 1. Orthogonal protection of two different monomers (e.g., PMB, Boc). 2. Stepwise coupling and modification. 3. Final deprotection. | nih.govresearchgate.net |
Targeted Chemical Modifications for Bioactivity Tuning
The guanidine group is a key pharmacophore, and its modification can significantly alter the biological activity and selectivity of a molecule. nih.govresearchgate.net Simple structural changes, such as alkylation or acylation of the terminal nitrogen atoms of the guanidine moiety, can modulate a compound's interaction with its biological target. nih.gov For example, N-methylation of a guanidine group in certain ligands was shown to switch selectivity between different integrin subtypes by blocking specific interactions. nih.gov Furthermore, adding a guanidine group to natural compounds has been shown to enhance their binding affinity to biological targets like RNA, demonstrating that this modification is a simple yet effective strategy for improving bioactivity. rsc.org These modifications highlight the guanidine group's role as a "privileged" structure in medicinal chemistry, offering a platform for developing new therapeutic agents. researchgate.netresearchgate.net
Structural Variations of the Octyl Chain
The lipophilicity and conformational flexibility of this compound are largely dictated by the octyl chain. Variations in this chain length and structure can significantly impact the molecule's interactions with biological targets.
Systematic studies on long-chain alkylguanidines have demonstrated a clear structure-activity relationship between the alkyl chain length and biological activity, such as antimicrobial effects. nih.govnih.gov For instance, in a series of N-alkylaminoacridines, antibacterial activity peaked with alkyl chains ranging from 10 to 14 carbons. nih.gov Similarly, for certain N-alkylmorpholine derivatives, the highest bactericidal effects were observed with n-dodecyl (C12) to n-hexadecyl (C16) chains. acs.org While not directly on this compound, these findings suggest that both shortening and lengthening the octyl chain are viable strategies to modulate activity. For example, analogs with hexyl (C6) or dodecyl (C12) chains in place of the octyl (C8) moiety can be synthesized to explore these structure-activity relationships. ysxbcn.com
Beyond simple length variation, the introduction of rigidity or alternative functional groups into the alkyl chain can be achieved. For instance, replacing the flexible alkyl chain with more rigid structures like 1,4-disubstituted cyclohexylene or p-phenylene groups can alter the conformational freedom of the molecule, potentially leading to more specific interactions with biological targets. farmaceut.org The synthesis of such analogs often involves the coupling of a functionalized guanidine precursor with the desired modified alkylamine. nih.gov
The synthesis of these analogs typically starts from the corresponding diamine with a modified carbon backbone. For example, 1,6-diaminohexane or 1,12-diaminododecane (B1677605) can be used as precursors for the hexyl and dodecyl analogs, respectively. The guanidinylation of one of the primary amino groups can be achieved using standard reagents like 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine under basic conditions to yield the Boc-protected aminoalkylguanidine, which can then be deprotected. nih.gov
| Modification of Octyl Chain | Synthetic Precursor Example | Potential Impact on Properties | Reference(s) |
| Chain Length Variation | |||
| Shortening (e.g., hexyl) | 1,6-Diaminohexane | Alters lipophilicity and membrane interaction | ysxbcn.com |
| Lengthening (e.g., dodecyl) | 1,12-Diaminododecane | Increases lipophilicity, may enhance membrane disruption | nih.govacs.org |
| Introduction of Rigidity | |||
| Cyclohexylene linker | 1,4-Bis(aminomethyl)cyclohexane | Restricts conformational flexibility, may improve binding specificity | farmaceut.org |
| Phenylene linker | 1,4-Bis(aminomethyl)benzene | Introduces aromatic interactions, restricts conformation | farmaceut.org |
| Incorporation of Heteroatoms | |||
| Ether linkage | 1,2-Bis(3-aminopropoxy)ethane | Increases polarity and hydrogen bonding potential |
Functionalization of the Guanidine Moiety
The highly basic guanidinium (B1211019) group is a key pharmacophore, often involved in crucial hydrogen bonding and electrostatic interactions. nih.gov Its direct functionalization through alkylation or acylation offers a powerful tool to modulate the compound's properties. nih.govjove.com
N-Alkylation and N-Acylation: The nitrogen atoms of the guanidine group can be selectively alkylated or acylated. However, the high basicity (pKa > 12) of the guanidinium group makes direct modification challenging as it is predominantly protonated under physiological conditions. nih.gov To overcome this, strong bases are often required to deprotonate the guanidinium ion, increasing its nucleophilicity. organic-chemistry.org Alternatively, the use of protected guanidinylating agents allows for the synthesis of pre-functionalized guanidines that can then be coupled to the aminooctyl chain. nih.gov
A common strategy involves the use of N,N'-diprotected guanidinylating reagents, such as those bearing Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups. orgsyn.org For instance, N,N′-di-Boc-1H-pyrazole-1-carboxamidine can be alkylated under Mitsunobu conditions, and the resulting N-alkylated precursor can then be used to guanidinylate 8-aminooctylamine. nih.gov This approach allows for the introduction of various alkyl or acyl groups onto one of the terminal (Nω) nitrogen atoms of the guanidine. nih.gov
Another powerful method for the synthesis of N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines is the palladium-catalyzed cascade reaction of azides with isonitriles and amines. organic-chemistry.org This allows for the one-pot synthesis of diversely substituted guanidines.
Protecting Group Strategies: The synthesis of complex guanidine derivatives often necessitates the use of orthogonal protecting groups on the guanidine nitrogens. thieme-connect.com Groups like tosyl (Ts), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), and cyano (CN) have been employed. nih.gov These protecting groups can be selectively cleaved under specific conditions, allowing for further derivatization. For example, N-cyano groups can be removed with strong acid, while the Mtr group is cleavable under milder acidic conditions than the tosyl group. nih.gov
| Functionalization Type | Reagent/Method | Resulting Moiety | Key Features | Reference(s) |
| N-Alkylation | Mitsunobu reaction with N,N′-di-Boc-1H-pyrazole-1-carboxamidine and an alcohol | Nω-Alkyl guanidine | Allows introduction of various alkyl groups. | nih.gov |
| N-Acylation | Acylation of S-methylisothiourea followed by guanidinylation | Nω-Acyl guanidine | Modulates electronic properties and hydrogen bonding capacity. | nih.gov |
| N-Sulfonylation | Pd-catalyzed cascade reaction of azides, isonitriles, and amines | N-Sulfonyl guanidine | Introduces a stable sulfonyl group. | organic-chemistry.org |
| N-Phosphorylation | Pd-catalyzed cascade reaction of azides, isonitriles, and amines | N-Phosphoryl guanidine | Adds a phosphate-mimicking group. | organic-chemistry.org |
| N-Carbamoylation | Reaction with isocyanates | Nω-Carbamoyl guanidine | Bioisosteric replacement for arginine in peptides. | researchgate.net |
Derivatization for Bioconjugation and Probe Development
The modification of this compound to create tools for biological studies, such as fluorescent probes or molecules for bioconjugation, is a significant area of research. These derivatives are designed to covalently attach to biomolecules or to report on their local environment through fluorescence. thermofisher.com
Derivatization for Bioconjugation: Bioconjugation involves the stable, covalent linking of a molecule to a biomolecule like a protein or nucleic acid. thermofisher.com The primary amine of this compound is a common target for conjugation. However, more advanced strategies functionalize the molecule with bioorthogonal handles, such as azides or alkynes, which allow for highly specific ligation reactions. nih.gov
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, is well-suited for this purpose. nih.gov An this compound derivative can be synthesized with a terminal alkyne or azide group. This functionalized molecule can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary azide or alkyne partner. acs.org This method is highly efficient and compatible with a wide range of functional groups, including guanidines. googleapis.com For example, an azido (B1232118) guanidinium salt can be reacted with an alkyne-functionalized polymer to create guanidinium-functionalized materials. acs.org
Probe Development: The development of fluorescent probes allows for the visualization and tracking of molecules in biological systems. This compound can be derivatized with a fluorophore to create such probes. The synthesis often involves coupling the amino group of the octyl chain or a functionalized guanidine moiety with a reactive derivative of a fluorescent dye.
For instance, arginine residues in peptides, which share the guanidinium functional group, have been successfully labeled by first modifying the guanidine to an Nω-carbamoylated arginine, which then serves as an anchor for attaching fluorophores like cyanine (B1664457) dyes. acs.org This strategy yields fluorescent probes with high receptor affinity. acs.org Another approach involves the synthesis of fluorescent compounds structurally related to guanidine-containing molecules that target specific transporters or receptors. nih.gov For example, fluorescent probes for zinc ion determination have been developed using 8-amidoquinoline derivatives, showcasing a strategy that could be adapted for this compound by creating an amide linkage between the octyl amine and a quinoline-based fluorophore. mdpi.com More directly, guanidine-functionalized sulfur quantum dots (G-SQDs) have been synthesized in a one-pot process using arginine as a capping agent to introduce surface guanidine groups, resulting in highly fluorescent nanoparticles. science.gov
| Application | Derivatization Strategy | Example Functional Group/Probe | Key Features | Reference(s) |
| Bioconjugation | Click Chemistry (CuAAC) | Terminal Alkyne or Azide | High specificity and efficiency; bioorthogonal. | nih.govacs.orggoogleapis.com |
| Amide Bond Formation | NHS-ester reactive group | Targets primary amine on the octyl chain for stable amide linkage. | thermofisher.com | |
| Probe Development | Fluorescent Dye Conjugation | Cyanine Dyes, 8-Aminoquinoline | Allows for fluorescence-based detection and imaging. | acs.orgmdpi.com |
| Quantum Dot Functionalization | Sulfur Quantum Dots (SQDs) | Creates highly fluorescent, water-dispersible nanoprobes. | science.gov | |
| Radiolabeling | 18F-labeled Phenylglyoxal | Enables PET imaging by selective labeling of guanidinium groups. | acs.org |
Structure Activity Relationship Sar Investigations
Influence of Alkyl Chain Length and Branching on Biological Potency
The length and structure of the alkyl chain in guanidinium (B1211019) compounds are critical determinants of their biological potency. Research on various guanidine (B92328) derivatives demonstrates a clear correlation between the nature of the hydrophobic tail and their activity.
Detailed research findings indicate that an optimal alkyl chain length is often required for maximal biological effect. For instance, in a series of vasopressin antagonists, replacing the standard tripeptide tail with an (aminoalkyl)guanidine showed that the distance between the basic guanidine group and the main cyclic structure is crucial. nih.gov Receptor affinity and antagonist potency diminish when the chain is either too short or too long, suggesting an "optimal" distance for effective interaction with the target. nih.gov This principle is echoed in studies of antimicrobial polymers, where the ideal chain length for inducing cell death is typically between 8 and 18 carbon atoms. tandfonline.com Specifically, optimal activity against Gram-positive bacteria is often seen with chains of 12-14 carbons, while for Gram-negative bacteria, it is 14-16 carbons. tandfonline.com
In the context of sphingosine (B13886) kinase 2 (SphK2) inhibitors, SAR studies revealed a strong dependence of inhibitory activity on the alkyl chain length, with octyl and decyl substituents being the most effective. nih.gov This suggests an ideal "head-to-tail" length of approximately 18–21 atoms for these molecules. nih.gov The introduction of branching or cyclic structures within the chain can also modulate activity. Replacing a flexible seven-methylene linker with a more rigid 1,4-cyclohexylene or p-phenylene group in a series of guanidine derivatives led to a significant shift in pharmacological profile, diminishing histamine (B1213489) H3 receptor antagonism while creating potent muscarinic M2/M4 receptor antagonists. acs.orgnih.gov
The table below summarizes the effect of alkyl chain characteristics on the biological activity of guanidine compounds, based on findings from various studies.
| Compound Class | Alkyl Chain Modification | Impact on Biological Potency | Reference |
| Vasopressin Antagonists | Variation in (aminoalkyl)guanidine chain length | Optimal length required; too short or too long reduces affinity. | nih.gov |
| Antimicrobial Polymers | Variation in alkyl chain length (8-18 carbons) | Optimal length enhances antimicrobial activity. | tandfonline.com |
| SphK2 Inhibitors | Variation in alkyl tail length | Octyl and decyl chains showed optimal inhibitory activity. | nih.gov |
| Histamine H3R Antagonists | Replacement of flexible alkyl chain with rigid cyclic structures | Shifted activity to potent muscarinic receptor antagonism. | acs.orgnih.gov |
These findings collectively underscore that the eight-carbon chain of N-(8-Amino-octyl)-guanidine is a key feature that places it within a range of lengths often associated with significant biological activity.
Impact of Guanidine Substitution Patterns on Pharmacological Activity
Research on 2-guanidinothiazoles showed that while the guanidinothiazole moiety was generally essential for activity, monosubstitution on the guanidine group often led to increased potency. nih.gov Similarly, in the development of histamine H3 receptor antagonists, disubstitution on the N¹ position of the guanidine proved to be a key element for maintaining high affinity. nih.gov The nature of the substituents is also critical. Studies on diaryl guanidinium derivatives explored various lipophilic groups and substitutions on the phenyl ring of the polar end to improve cytotoxic activity against cancer cell lines. mdpi.com
The introduction of specific substituents can also confer selectivity. For example, replacing a flexible alkyl chain with a rigid group in certain guanidine derivatives resulted in a complete switch in receptor preference, creating potent muscarinic antagonists from histamine H3R antagonists. acs.org In another study, the synthesis of various N,N'-disubstituted guanidines highlighted how the nature of the amine substituents could be finely tuned to control the final product's properties. rsc.org
The table below illustrates how different substitution patterns on the guanidine moiety affect pharmacological outcomes.
| Parent Compound Class | Guanidine Substitution | Effect on Pharmacological Activity | Reference |
| 2-Guanidinothiazoles | Monosubstitution | Often increased inhibitory potency. | nih.gov |
| Histamine H3R Antagonists | Disubstitution at N¹ position | Key for maintaining high receptor affinity. | nih.gov |
| Diaryl Guanidiniums | Varied lipophilic and polar end groups | Modulated cytotoxicity in cancer cells. | mdpi.com |
| Chalcone-Guanidine Hybrids | N-tosyl and N-phenyl substituents | Resulted in potent antiproliferative and apoptotic activity. | ulpgc.es |
These examples demonstrate that the unsubstituted nature of the guanidine group in this compound is a fundamental characteristic. Introducing substituents would likely modulate its biological profile, potentially enhancing potency or altering its target selectivity.
Role of Lipophilicity (LogD) in Bioactivity and Cellular Permeation
Lipophilicity, often quantified by the distribution coefficient (LogD), is a critical physicochemical property that governs the bioactivity and cellular permeation of compounds like this compound. drughunter.comacdlabs.com LogD measures the partitioning of a compound, including all its ionized and neutral forms at a specific pH, between an oily (e.g., octanol) and an aqueous phase. acdlabs.com This parameter is crucial for predicting a drug's ability to cross biological membranes and interact with its target. researchgate.netmdpi.com
An optimal level of lipophilicity is generally required for effective biological activity. While increased lipophilicity can enhance a molecule's ability to cross lipid cell membranes, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance. drughunter.comscience.gov For many drugs, a LogD in the sweet spot of +2 to +3 is considered ideal for achieving the passive permeability needed for cellular activity and bioavailability. drughunter.com
Improving membrane permeation, especially for molecules that fall "beyond the rule-of-five," can be a challenge. acs.org One strategy involves masking polar groups, like hydrogen bond donors, to transiently increase lipophilicity and facilitate cell entry. acs.org For guanidine-containing compounds, the interplay between the charged head and the lipophilic tail is a key determinant of cellular uptake. nih.gov
| Physicochemical Parameter | Definition | Biological Relevance | Reference |
| LogP | Logarithm of the partition coefficient of a neutral compound between octanol (B41247) and water. | A measure of intrinsic lipophilicity. | acdlabs.com |
| LogD | Logarithm of the distribution coefficient of a compound (all species) between octanol and water at a specific pH. | A more physiologically relevant measure of lipophilicity for ionizable compounds. | drughunter.comacdlabs.com |
| Lipophilic Permeability Efficiency (LPE) | A metric that balances permeability against lipophilicity. | Assesses the efficiency of achieving passive membrane permeability. | nih.gov |
The computed XLogP3-AA for this compound is 0.3, indicating a relatively balanced hydrophilic-lipophilic character. nih.gov This balance is crucial for its interaction with biological systems, allowing for sufficient water solubility while enabling interaction with and permeation of cellular membranes.
Basic Character (pKa) and Protonation State in Biological Contexts
The basic character of this compound, defined by the pKa values of its ionizable groups, is fundamental to its behavior in biological systems. The pKa indicates the tendency of a functional group to donate or accept a proton at a given pH. orgosolver.com Guanidine itself is one of the strongest organic bases in aqueous solution, a property conferred by the resonance stabilization of its protonated form, the guanidinium cation.
The guanidinium group has a very high pKa, with recent studies determining the value for the arginine side chain to be approximately 13.8. nih.govacs.org This is significantly higher than the pKa of most primary amino groups (around 9-10). nih.gov Due to this high pKa, the guanidinium group of this compound will be almost exclusively in its protonated, positively charged state across the entire range of physiological pH (typically around 7.4). researchgate.netnih.gov This permanent positive charge is a defining feature of its biological interactions, facilitating strong electrostatic and hydrogen bonding interactions with negatively charged biological targets such as phosphate (B84403) groups on nucleic acids or carboxylate residues in proteins. wikipedia.orgnih.gov
The terminal primary amino group on the octyl chain has a pKa typical of alkylamines (around 9-10.5). At physiological pH of 7.4, this amino group will also be predominantly protonated. Therefore, in a biological context, this compound exists primarily as a dication with a +2 charge.
The protonation state is critical for function. The positive charge of the guanidinium group is maintained over a wide pH range, which is crucial for its ability to improve the cellular uptake of molecules it is attached to. researchgate.net The delocalized positive charge of the guanidinium ion allows it to form multiple, stable hydrogen bonds, which is key to its role in ligand-receptor binding. wikipedia.orgmdpi.com
| Functional Group | Approximate pKa | Protonation State at pH 7.4 | Significance |
| Guanidinium Group | ~13.8 | Almost fully protonated (positively charged) | Strong base; permanent positive charge facilitates electrostatic interactions and H-bonding. researchgate.netnih.gov |
| Terminal Amino Group | ~9.0 - 10.5 | Predominantly protonated (positively charged) | Contributes to the overall positive charge of the molecule. nih.gov |
Understanding the pKa and resulting protonation state is essential for predicting how this compound will interact with biological macromolecules and navigate cellular environments.
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships of molecules like this compound. These methods allow researchers to model and predict molecular properties and interactions, guiding the synthesis and evaluation of new compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational approach. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical or structural properties (descriptors). scirp.org For guanidine derivatives, QSAR models have been developed to predict activities such as sweetness and the inhibition of enzymes like thrombin and trypsin. researchgate.netnih.gov These models can identify which molecular properties, such as size, electronic properties of the guanidine moiety, or even quantum mechanical descriptors, are the most influential determinants of activity. nih.gov
Molecular docking is another powerful technique used to predict how a ligand binds to the active site of a receptor. In the design of diaryl guanidinium derivatives as potential anti-cancer agents, docking studies were used to analyze the interactions of the compounds within a model of the BRAF protein, guiding further modifications. mdpi.com Similarly, docking simulations of guanidine-based antagonists into muscarinic receptors helped to identify key amino acid residues that form hydrogen bonds with the guanidine group, explaining the observed binding affinities. acs.orgnih.gov
Molecular dynamics (MD) simulations can provide further insight by modeling the movement and interactions of the ligand-receptor complex over time. MD simulations have been used to corroborate the interactions between cationic guanidinium-modified oligonucleotides and their nucleic acid targets, showing how the cationic backbones interact with the anionic backbones of DNA or RNA. nih.gov These computational approaches provide a molecular-level understanding that complements experimental data, accelerating the drug design process by allowing for the rational design of more potent and selective compounds. nih.govjmolekul.com
| Computational Method | Application in Guanidine SAR | Insights Gained | Reference |
| QSAR | Predicting inhibitory activity of thrombin inhibitors. | Identified molecular size and electronic properties as key determinants of activity. | nih.gov |
| Molecular Docking | Guiding design of BRAF and muscarinic receptor inhibitors. | Identified key binding interactions and explained receptor selectivity. | acs.orgnih.govmdpi.com |
| Molecular Dynamics | Simulating interaction of cationic oligonucleotides with targets. | Corroborated the role of electrostatic interactions in binding. | nih.gov |
| Artificial Neural Networks (ANN) | Developing QSAR models for HIV-1 protease inhibitors. | Created robust predictive models for complex, heterogeneous datasets. | scirp.orgjmolekul.com |
These computational tools are crucial for building a comprehensive picture of the SAR for this compound and its analogues, enabling more efficient exploration of chemical space to optimize biological activity.
Molecular Mechanisms of Action and Target Engagement
Interactions with Cellular Membranes
The cellular membrane is a primary target for many bioactive molecules. The structure of N-(8-Amino-octyl)-guanidine suggests a multi-faceted interaction with the lipid bilayer, involving electrostatic, hydrophilic, and hydrophobic forces.
The antimicrobial activity of many guanidinium-containing compounds is attributed to their ability to disrupt the integrity of bacterial cell membranes. researchgate.net The positively charged guanidinium (B1211019) group of this compound is expected to initiate contact with the negatively charged components of microbial membranes, such as phosphatidylglycerol. nih.gov This initial electrostatic attraction is a critical first step.
Table 1: Postulated Steps in Membrane Disruption by this compound
| Step | Molecular Interaction | Consequence |
|---|---|---|
| 1. Initial Binding | Electrostatic attraction between the cationic guanidinium group and anionic membrane lipids. | Accumulation of the compound at the membrane surface. |
| 2. Hydrophobic Insertion | The octyl tail penetrates the hydrophobic core of the lipid bilayer. | Disruption of phospholipid acyl chain packing. |
| 3. Membrane Destabilization | Alteration of lipid organization and membrane fluidity. | Increased membrane permeability. |
| 4. Permeabilization | Formation of pores or defects in the membrane. | Leakage of ions and essential cytoplasmic components. |
The guanidinium group is a key player in forming specific non-covalent interactions with membrane lipids. It can engage in strong bidentate hydrogen bonds with the phosphate (B84403) groups of phospholipids. researchgate.net This interaction is more favorable than the interactions formed by simpler ammonium groups and is thought to contribute to the potent membrane-penetrating capabilities of arginine-rich peptides. nih.gov
These specific hydrogen bonds, combined with general electrostatic attractions, anchor the polar head of this compound to the membrane surface, facilitating the subsequent actions of the hydrophobic tail. nih.gov Molecular dynamics simulations of similar guanidinium-functionalized molecules show that these interactions can occur even with neutral phosphatidylcholine bilayers, highlighting the specific affinity between guanidinium and phosphate moieties. nih.gov
By inserting into the cellular membrane and increasing its permeability to ions, this compound can lead to the dissipation of the transmembrane potential. Studies on guanidine (B92328) hydrochloride have shown that it can increase the excitability of nerve membranes and induce spontaneous membrane potential oscillations, which is consistent with an alteration of ion flow across the membrane. nih.gov The disruption of the membrane barrier function by compounds with similar amphipathic structures has been shown to compromise membrane integrity significantly. nih.govnih.gov The neutralization of surface charges by the binding of the cationic guanidinium groups further contributes to the destabilization of the membrane's electrical properties. nih.gov
Enzyme Inhibition Profiles
While specific inhibitory activity of this compound is not extensively documented, its structural motifs suggest potential interactions with certain enzyme classes.
Cysteine proteases are a class of enzymes characterized by a cysteine residue in their active site. nih.gov Their activity is crucial in various physiological and pathological processes. mdpi.com Inhibition of these proteases can occur through various mechanisms, often involving covalent modification of the active site cysteine or non-covalent blocking of the substrate-binding cleft. mdpi.com
While there is no direct evidence found in the searched literature of this compound acting as a cysteine protease inhibitor, compounds with guanidinium groups can mimic the side chain of arginine, a common substrate residue for many proteases. This mimicry could potentially allow the compound to bind to the active site of certain cysteine proteases, although its potential for covalent inhibition is not apparent from its structure. Further research would be needed to establish any such activity.
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. nih.gov This pathway is critical for cellular metabolism, and its inhibition is a therapeutic strategy in some cancers. epa.gov Known NAMPT inhibitors are typically small molecules that bind to the enzyme's active site. nih.gov
A search of the scientific literature did not yield results indicating that this compound is an inhibitor of NAMPT. The known pharmacological inhibitors of NAMPT possess different structural features, and there is currently no basis to suggest that this compound would interact with this enzyme.
Table 2: Summary of Mentioned Compounds
| Compound Name | Chemical Group/Class |
|---|---|
| This compound | Guanidinium Compound |
| Guanidine Hydrochloride | Guanidinium Salt |
| Phosphatidylglycerol | Anionic Phospholipid |
| Phosphatidylcholine | Zwitterionic Phospholipid |
| Arginine | Amino Acid |
| Nicotinamide adenine dinucleotide (NAD+) | Coenzyme |
Modulation of Polyamine Oxidase (PAO) Activity
This compound is structurally related to known inhibitors of polyamine oxidase (PAO), a key enzyme in polyamine catabolism. While direct kinetic studies on this compound are not extensively documented, its close structural analog, guazatine, of which this compound is a known environmental transformation product, has been shown to be a potent inhibitor of PAO. nih.govfao.orgresearchgate.net Research on guanidine-containing derivatives indicates their promising inhibitory activity towards both polyamine oxidase (PAO) and spermine oxidase (SMOX). researchgate.netmdpi.com
Studies on various guanidine-based compounds have demonstrated competitive inhibition of PAO. For instance, guazatine acts as a good but non-selective inhibitor of both murine SMOX and PAO with a reported inhibition constant (Ki) of approximately 0.5 μM. nih.gov Further research into other guanidine-based SMOX inhibitors, such as chlorhexidine and N-prenylagmatine, also revealed a competitive mechanism of inhibition. researchgate.netmdpi.com The presence of hydrophobic groups on the guanidine moiety has been suggested as a crucial factor for the inhibitory activity against maize polyamine oxidase. nih.gov This body of evidence strongly suggests that this compound likely acts as a competitive inhibitor of PAO, binding to the active site of the enzyme and preventing the breakdown of its natural polyamine substrates.
Receptor Binding Studies
Alpha-2 Adrenoceptor Ligand Interactions
The guanidine moiety is a recognized pharmacophore for ligands of alpha-2 adrenoceptors. drugbank.comnih.govnih.gov A number of (bis)guanidine and (bis)2-aminoimidazoline derivatives have been synthesized and evaluated as potential alpha-2 adrenoceptor antagonists. nih.gov Several of these compounds have displayed high affinity for these receptors, with pKi values greater than 7. nih.gov
Functional assays, such as [35S]GTPγS binding, have been employed to determine the agonist or antagonist activity of these guanidine derivatives at the alpha-2 adrenoceptors in human prefrontal cortex tissue. nih.govnih.gov These studies have successfully identified compounds with antagonist behavior. nih.gov Given that this compound possesses the key guanidine functional group, it is anticipated to interact with alpha-2 adrenoceptors. The long octyl chain may influence its binding affinity and selectivity for the different subtypes of the alpha-2 adrenoceptor. However, specific binding affinity data for this compound at these receptors is not currently available in the public domain.
Interactions with Nucleic Acids and Proteins
Direct Binding to DNA and RNA
The protonated form of the guanidine group, the guanidinium cation, is known to interact with nucleic acids. These interactions are primarily non-covalent and can involve both hydrogen bonding and cation-π interactions with the nucleobases of DNA and RNA. nih.gov Theoretical studies have shown that the guanidinium cation can form stable complexes with all DNA and RNA nucleobases. nih.gov The planar structure of the guanidinium ion and its ability to form multiple hydrogen bonds contribute to its binding affinity.
Guanidine-containing compounds are recognized for their ability to bind to the minor groove of DNA. mdpi.com The introduction of cationic guanidinium groups into oligonucleotides has been shown to increase the stability of DNA and RNA duplexes, which is attributed to reduced charge repulsion and the formation of favorable interactions with the phosphate backbone. nih.gov While direct experimental evidence for the binding of this compound to DNA or RNA is limited, the presence of the guanidinium group suggests a high probability of such interactions.
Formation of Complexes with Specific Proteins
The guanidinium group, due to its structural similarity to the side chain of arginine, can mediate specific interactions with proteins. It has been demonstrated that the guanidinium ion can bind to functionally important arginine-binding pockets on the surface of proteins. nih.gov This binding can lead to the thermodynamic stabilization of the protein structure. nih.gov
An analysis of protein crystal structures reveals that the guanidinium ion primarily interacts with the backbone amides of nonpolar amino acids and the side chains of polar and acidic amino acids, with a particular prevalence of interactions with aspartate and glutamate residues. rsc.org Molecular dynamics simulations have shown that both guanidine and arginine interact predominantly with negatively charged regions on protein surfaces. researchgate.net These findings suggest that this compound has the potential to form specific complexes with proteins that possess arginine-binding sites or negatively charged surface patches.
Induction of Intracellular Stress Pathways
Guanidino compounds have been shown to exert various effects on cells that can be indicative of the induction of intracellular stress. For example, several guanidino compounds have been observed to have a stimulatory effect on monocytes and granulocytes, leading to the production of reactive oxygen species. nih.gov The inhibition of cell proliferation is another cellular response that can be triggered by guanidino compounds. For instance, some guanidino derivatives have been found to inhibit the proliferation of endothelial cells. nih.gov
Furthermore, certain guanidino compounds have been shown to inhibit responses to the inhibitory neurotransmitters GABA and glycine in neurons, potentially by blocking the associated chloride channels. nih.gov This disruption of normal neuronal function can be considered a form of cellular stress. While the specific effects of this compound on intracellular stress pathways have not been fully elucidated, the activities of related guanidino compounds suggest that it may have the potential to modulate cellular processes linked to stress responses.
Selective Induction of Oxidative Stress in Pathogenic Organisms
The precise molecular mechanisms underpinning the antimicrobial activity of this compound, particularly concerning the selective induction of oxidative stress in pathogenic organisms, are not extensively detailed in publicly available research. However, by examining the action of structurally related guanidinium-containing compounds and polyamine analogs, a scientifically plausible hypothesis can be formulated. The antimicrobial effect of such molecules is often multifaceted, involving both direct membrane disruption and the generation of a hostile intracellular environment characterized by oxidative stress.
The primary mode of action for many cationic antimicrobials, including those with a guanidinium group, involves a strong electrostatic interaction with the negatively charged components of bacterial cell membranes. This initial binding is followed by membrane permeabilization and disruption, which can, in turn, trigger secondary downstream effects, including the generation of reactive oxygen species (ROS).
Disruption of Bacterial Membranes and Secondary Oxidative Stress
The guanidinium group, being protonated at physiological pH, facilitates the binding of this compound to anionic molecules abundant in bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. This interaction can lead to the displacement of divalent cations that stabilize the membrane, ultimately compromising its integrity. The subsequent increase in membrane permeability can disrupt essential cellular processes, including the electron transport chain.
Disruption of the electron transport chain is a significant source of endogenous ROS production. The uncontrolled flow of electrons can lead to the partial reduction of molecular oxygen, generating superoxide anions (O₂⁻). These can be further converted to other more potent ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This cascade of ROS generation creates a state of severe oxidative stress within the pathogen.
Hypothetical Mechanisms of ROS Generation
While direct enzymatic generation of ROS by this compound has not been documented, several indirect pathways can be hypothesized based on the activity of similar compounds:
Mitochondrial Dysfunction (in eukaryotic pathogens) or Respiratory Chain Disruption (in bacteria): By perturbing the membrane potential, the compound could interfere with the function of respiratory enzymes, leading to electron leakage and ROS formation.
Inhibition of Antioxidant Enzymes: The influx of the compound or the resulting cellular stress could inhibit the activity of key bacterial antioxidant enzymes like superoxide dismutase (SOD) and catalase, which are responsible for detoxifying ROS. This would lead to an accumulation of ROS and exacerbate oxidative damage.
Interaction with Cellular Reductants: Guanidinium compounds could potentially interact with intracellular reducing agents, disrupting the cellular redox balance and promoting an oxidative environment.
The selective nature of this induced oxidative stress is likely tied to the differences in membrane composition and metabolic pathways between pathogenic organisms and host cells. Bacterial membranes are generally more anionic than those of mammalian cells, leading to a preferential accumulation of the cationic this compound at the bacterial cell surface.
Research Findings on Related Compounds
Studies on various guanidine-containing antimicrobials have demonstrated their potent bactericidal activity, which is often attributed to membrane disruption. The subsequent induction of oxidative stress is considered a significant contributor to cell death. The following table summarizes typical findings for guanidinium-based antimicrobials against a range of pathogenic bacteria.
| Pathogen | Type | Primary Mechanism | Secondary Effects |
| Staphylococcus aureus | Gram-positive | Membrane depolarization | ATP leakage, potential ROS increase |
| Escherichia coli | Gram-negative | Outer membrane disruption | Increased inner membrane permeability |
| Pseudomonas aeruginosa | Gram-negative | Membrane permeabilization | Loss of cellular contents |
| Candida albicans | Fungal | Cell wall/membrane damage | Inhibition of hyphal formation |
It is important to note that while the above table reflects general mechanisms for guanidinium compounds, specific data for this compound is not available.
Further research is required to elucidate the specific contribution of oxidative stress to the antimicrobial profile of this compound and to determine if it directly influences ROS-generating pathways or primarily acts as a membrane disruptor that triggers a secondary oxidative burst.
Preclinical Biological Activity Studies
Antimicrobial Efficacy
The guanidine (B92328) moiety, a key feature of N-(8-Amino-octyl)-guanidine, is known for its role in a wide range of biological activities. nih.govresearchgate.net At physiological pH, the guanidine group is protonated, carrying a positive charge that is believed to facilitate electrostatic interactions with the negatively charged surfaces of bacterial cells. nih.gov This interaction can lead to the disruption of the bacterial membrane's integrity, causing increased permeability, lysis, and ultimately, cell death. nih.gov Guanidine-containing compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria and may also act as modulators of drug resistance. mdpi.com
This compound derivatives have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. doi.orgmdpi.com
In one study, a 1,5-diaryl-pyrrole derivative featuring an amino-octylguanidine chain demonstrated good activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA, with a minimum inhibitory concentration (MIC) of 4 µg/mL. doi.org Another study focusing on triazinedione analogues found that guanidine-containing compounds exhibited effective antimicrobial activity against a panel of resistant strains, with the best results observed against S. aureus MRSA (MIC of 8 µg/mL). rsc.org The presence of the charged guanidinium (B1211019) sidechain was noted as beneficial for antimicrobial action. rsc.org
Furthermore, research on alkyl-guanidine oligomers identified a symmetric dimeric derivative as having a potent, broad-spectrum antibacterial profile, with MIC values ranging from 1 to 8 µg/mL and strong bactericidal activity against clinically-relevant Gram-positive pathogens. nih.gov Aminoguanidine (B1677879) hydrazones have also been investigated as potential modulators of norfloxacin (B1679917) resistance in S. aureus strains that overexpress the NorA efflux pump. mdpi.com
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 1,5-diaryl-pyrrole derivative with amino-octylguanidine chain | MSSA | 4 | doi.org |
| 1,5-diaryl-pyrrole derivative with amino-octylguanidine chain | MRSA | 4 | doi.org |
| Guanidine-containing triazinedione analogue (7a) | S. aureus MRSA USA300 JE2 | 8 | rsc.org |
| Guanidine-containing triazinedione analogue (7b) | S. aureus MRSA USA300 JE2 | 8–16 | rsc.org |
| Symmetric dimeric alkyl-guanidine oligomer (2) | Gram-positive pathogens | 1–8 | nih.gov |
The antimicrobial action of this compound derivatives extends to Gram-negative bacteria, which are notoriously difficult to treat due to their protective outer membrane. nih.gov The protonatable guanidine and amino moieties in these compounds are thought to improve activity against Gram-negative strains. doi.org
Studies on 1,5-diphenyl-pyrrole derivatives revealed that compounds with a guanidine chain showed high activity against both wild-type and drug-resistant Gram-negative pathogens at concentrations comparable to or lower than the antibiotic levofloxacin. doi.org Similarly, certain triazinedione analogues containing a guanidine sidechain demonstrated antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. rsc.org For instance, analogue 7j was active against P. aeruginosa NCTC 13437 with a MIC of 32 μg/mL, while analogue 7a showed activity at 64 μg/mL. rsc.org
Research into aminoguanidine derivatives has also yielded promising results. One study identified a compound (5f) with potent antibacterial activity against E. coli and multi-drug resistant E. coli, with MICs ranging from 2–8 µg/mL. nih.gov The aminoguanidine scaffold was found to contribute to the accumulation of the compounds in Gram-negative E. coli. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Guanidine-containing triazinedione analogue (7j) | Pseudomonas aeruginosa NCTC 13437 | 32 | rsc.org |
| Guanidine-containing triazinedione analogue (7a) | Pseudomonas aeruginosa NCTC 13437 | 64 | rsc.org |
| Aminoguanidine derivative (5f) | E. coli | 2–8 | nih.gov |
| Aminoguanidine derivative (5f) | Multi-drug resistant E. coli | 2–8 | nih.gov |
| Symmetric dimeric alkyl-guanidine oligomer (2) | Gram-negative pathogens | 1–8 | nih.gov |
Guanidine derivatives have demonstrated notable potential as antifungal agents, particularly against Candida species, which are a common cause of fungal infections in humans. researchgate.netmdpi.com The widespread use of azole antifungals has led to the emergence of drug-resistant strains, highlighting the need for new therapeutic options. researchgate.net
Derivatives of this compound have been evaluated for their efficacy against various Candida species. researchgate.netgoogle.com Research has shown that guazatine, a mixture of guanidines, and its components can act against both Candida albicans and non-albicans species. researchgate.net In a study on aminoguanidine derivatives, compound 5f, which showed potent antibacterial properties, was also active against C. albicans with a MIC of 2-8 µg/mL. nih.gov Another study synthesized derivatives of the alkaloid 47b with guanidine substituents and found that while some were inactive against C. albicans biofilms, a derivative with a guanylamino acid chain (compound 76) possessed potent antifungal activity against these biofilms, with an IC₅₀ value of 4.2 μM. frontiersin.org
| Compound Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Aminoguanidine derivative (5f) | Candida albicans | MIC: 2–8 µg/mL | nih.gov |
| Guanylamino acid derivative of alkaloid 47b (76) | Candida albicans (biofilms) | IC₅₀: 4.2 μM | frontiersin.org |
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. nih.govcapes.gov.br Current treatments are limited and can have severe side effects, driving the search for new, effective drugs. nih.govnih.gov Guanidine-bearing compounds have emerged as a promising class of molecules with leishmanicidal activity. nih.govnih.gov
Several studies have investigated the effects of guanidine derivatives on Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govcapes.gov.br In one such study, three guanidine compounds (LQOFG-2, LQOFG-6, and LQOFG-7) were tested against the promastigote and amastigote forms of the parasite. nih.gov The compounds showed cytotoxicity against axenic amastigotes with IC₅₀ values of 26.1 µM, 21.1 µM, and 18.6 µM, respectively. nih.gov Mechanistic studies suggest that these compounds can induce apoptosis in the parasites. capes.gov.brnih.gov Furthermore, one of the compounds, LQOFG-7, was found to increase nitrite (B80452) production in peripheral blood mononuclear cells, suggesting a potential immunomodulatory mechanism of action. capes.gov.brnih.gov Synthetic analogues of marine sponge guanidine alkaloids have also shown in vitro activity against L. infantum. researchgate.net
| Compound | Parasite Form | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| LQOFG-2 | L. infantum Promastigotes | 12.7 | nih.gov |
| LQOFG-2 | L. infantum Amastigotes | 26.1 | nih.gov |
| LQOFG-6 | L. infantum Promastigotes | 24.4 | nih.gov |
| LQOFG-6 | L. infantum Amastigotes | 21.1 | nih.gov |
| LQOFG-7 | L. infantum Promastigotes | 23.6 | nih.gov |
| LQOFG-7 | L. infantum Amastigotes | 18.6 | nih.gov |
Beyond direct antimicrobial action, guanidine-containing compounds can also modulate mechanisms of antimicrobial resistance in bacteria. mdpi.com The rise of multi-drug-resistant pathogens is a critical global health threat, driven by mechanisms such as enzymatic drug destruction, target protection, reduced cell permeability, and active drug efflux. mdpi.com
Guanidine derivatives have been explored as modulators of resistance, particularly as efflux pump inhibitors. mdpi.com For example, a family of aminoguanidine hydrazones was reported as potential inhibitors of the NorA efflux pump in S. aureus, which confers resistance to fluoroquinolones like norfloxacin. mdpi.com At sublethal concentrations, antimicrobial compounds can also alter the expression of genes related to resistance and virulence. nih.gov For instance, pre-incubation with some antimicrobials can induce modifications to the bacterial cell surface, such as the lipopolysaccharide (LPS) layer in Klebsiella pneumoniae, which can enhance resistance. nih.gov The ability of this compound and its analogues to interfere with these resistance mechanisms represents a significant area of ongoing research.
Anticancer Activity
The guanidine functional group is a privileged scaffold found in numerous natural and synthetic compounds with anticancer properties. nih.govresearchgate.net These derivatives are being evaluated against various cancers, and their cytotoxic effects are attributed to multiple mechanisms, including DNA interaction, generation of reactive oxygen species (ROS), and induction of apoptosis. nih.gov
Several studies have synthesized and evaluated guanidine derivatives for their cytotoxic activity. Guanylhydrazones and aminoguanidines derived from a tetrahydropyran (B127337) scaffold have been prepared and tested for their anticancer potential. mdpi.com In another study, derivatives of the α-carboline alkaloid (47b) were synthesized with guanidine or guanylamino acid substituents. frontiersin.org Two compounds where the guanidine group was directly linked to the core structure (compounds 75 and 77) exhibited not only cytotoxic activity but also high selectivity between cancer and normal cells, a highly desirable trait in cancer chemotherapy. frontiersin.org While derivatives with an N-guanylamino acid substitution also showed cytotoxicity, they did not display the same level of selectivity. frontiersin.org These findings underscore the potential of the guanidine moiety in the design of novel and selective anticancer agents. nih.gov
In Vitro Cytotoxicity in Various Cancer Cell Lines
The cytotoxic potential of a compound, its ability to cause cell death, is a primary indicator of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
While extensive research exists on various guanidine derivatives, specific data on the in vitro cytotoxicity of this compound against L1210 (murine leukemia), HepG2 (human liver cancer), and A375 (human melanoma) cell lines is not extensively documented in publicly available literature. However, studies on related guanidine compounds and other natural extracts provide a context for the potential cytotoxic effects. For instance, various synthetic guanidine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. ulpgc.es Similarly, extracts from natural sources containing guanidine moieties have shown cytotoxicity against HepG2 cells. phcogj.com Research on melanoma cell lines like A375 has also shown susceptibility to various chemical agents, with IC50 values being a key metric for efficacy. mdpi.comnih.gov
It is important to note that the absence of specific IC50 values for this compound against these particular cell lines in the current body of literature highlights a gap in research. Future in vitro studies are necessary to definitively determine its cytotoxic profile against these and other cancer cell lines.
Characterization of Cell Death Pathways
Understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. The primary pathways of regulated cell death are apoptosis (programmed cell death) and necrosis (a form of cell injury resulting in the premature death of cells).
Apoptosis is a highly regulated process involving a cascade of enzymes called caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and in turn activate executioner caspases, like caspase-3, which dismantle the cell in an orderly fashion. mdpi.com Caspase-8 is a key mediator of the extrinsic apoptotic pathway, which is triggered by external signals. dergipark.org.trnih.gov Necroptosis is a programmed form of necrosis, or inflammatory cell death, that can be initiated when apoptosis is inhibited. mdpi.com
Currently, there is a lack of specific studies characterizing the cell death pathways induced by this compound. While research has shown that other guanidine-containing compounds can induce apoptosis through the activation of caspases ulpgc.es, direct evidence linking this compound to the induction of apoptosis or necrosis is not available. Further investigation is required to elucidate the precise molecular mechanisms by which this compound may exert any cytotoxic effects.
Selective Antitumor Effects
An ideal anticancer agent would exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. This selectivity minimizes side effects and improves the therapeutic window of a drug.
Some compounds, such as certain eugenol (B1671780) derivatives, have demonstrated selective anticancer activity by inducing apoptosis in cancer cells without affecting non-cancerous cells. mdpi.com The selectivity of a compound is a critical factor in its potential clinical utility.
There is currently no direct evidence from preclinical studies to suggest that this compound possesses selective antitumor effects. Research into the differential cytotoxicity of this compound on cancerous versus normal cell lines is needed to establish its selectivity profile.
Antiviral Potential
The guanidine moiety is present in several compounds that have been investigated for their antiviral properties.
Investigational Broad-Spectrum Antiviral Activity
Guanidine hydrochloride has been noted for its antiviral activity against enteroviruses by inhibiting viral RNA synthesis. frontierspartnerships.org Furthermore, various other guanidine derivatives have been explored for their potential against a range of viruses. researchgate.netresearchgate.net
However, specific studies investigating the broad-spectrum antiviral activity of this compound are not currently available in the scientific literature. While the presence of the guanidine group suggests a potential for antiviral action, dedicated research is necessary to determine if this compound exhibits any antiviral efficacy and, if so, its spectrum of activity.
Analytical and Characterization Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation and quantification of N-(8-Amino-octyl)-guanidine and related compounds from various samples. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goals.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the trace analysis of guanidino compounds. nih.govmdpi.com This technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of analytes in complex mixtures such as environmental and biological samples. nih.gov The LC separation phase resolves the target compounds from other matrix components, while the MS/MS detector provides definitive identification and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. eurl-pesticides.eumdpi.com
For instance, LC-MS/MS has been successfully employed for the analysis of guazatine, a mixture that includes guanidinated polyamines, in various food commodities. eurl-pesticides.euresearchgate.net The method often involves the use of electrospray ionization (ESI) in the positive ion mode, as the guanidino group is readily protonated. researchgate.netnih.gov The selection of specific mass transitions for the parent and daughter ions enhances the specificity of the analysis. eurl-pesticides.eu Furthermore, the use of stable isotope-labeled internal standards can improve the accuracy and reliability of quantification by correcting for matrix effects and variations in instrument response. nih.gov
Recent studies have also explored derivatization strategies to enhance the detection of guanidine (B92328) compounds by LC-MS. nih.gov For example, derivatization with benzoin (B196080) has been used to improve the sensitivity and selectivity of guanidine quantification in environmental samples. nih.gov This approach, combined with LC-MS/MS, allowed for the quantification of guanidine at nanomolar concentrations. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection is a widely used technique for the analysis of guanidino compounds. nih.govcapes.gov.brnih.gov Since many guanidino compounds, including this compound, lack a strong native chromophore or fluorophore, derivatization is often necessary to achieve sensitive detection. researchgate.netgoogle.com
Fluorescence Detection: Pre-column or post-column derivatization with fluorescent reagents significantly enhances the sensitivity of HPLC methods. Common derivatizing agents for guanidino compounds include 9,10-phenanthrenequinone, which reacts to produce highly fluorescent derivatives. nih.gov Another reagent, ninhydrin, can be used for pre-column derivatization under specific alkaline conditions to yield fluorescent products, with excitation and emission wavelengths typically around 390 nm and 470 nm, respectively. capes.gov.br Benzoin and its analogs are also effective pre-column derivatization reagents that form strongly fluorescent products with guanidines. google.com These methods have demonstrated sensitivity down to the sub-nanomole level. nih.gov
UV Detection: While less sensitive than fluorescence detection, HPLC with UV detection can be used for the analysis of guanidino compounds, particularly at higher concentrations or after derivatization with a UV-absorbing agent. The choice of wavelength for detection depends on the specific derivative formed. For example, after derivatization, absorbance can be monitored at specific wavelengths to quantify the analyte of interest. unisi.it
The separation in HPLC is typically achieved using reversed-phase or ion-exchange columns. nih.govnih.gov For instance, cation-exchange columns can effectively separate guanidino compounds. nih.gov Reversed-phase HPLC is also common, especially after derivatization, which often increases the hydrophobicity of the analytes. capes.gov.br
Gas Chromatography (GC) for Derivatized Analytes
Gas chromatography (GC) is another valuable technique for the analysis of guanidino compounds, although it requires derivatization to increase the volatility and thermal stability of these non-volatile molecules. rsc.orgoup.comnih.gov Pre-column derivatization is a standard procedure where the guanidino compounds are converted into less polar and more volatile derivatives suitable for GC analysis. rsc.orgnih.gov
Common derivatizing reagents include glyoxal, methylglyoxal (B44143), and ethyl chloroformate. rsc.orgnih.govresearchgate.net The derivatization process typically involves reaction at a specific pH and temperature to ensure complete conversion to a single, stable product. oup.com For instance, a method using methylglyoxal and ethyl chloroformate has been developed for the determination of several guanidino compounds in serum and urine. rsc.org
The separation of the derivatized analytes is usually performed on a capillary column, such as an HP-5 column, followed by detection using a Flame Ionization Detector (FID). rsc.orgnih.govresearchgate.net GC methods can offer high resolution and rapid analysis times, often within 10-15 minutes. rsc.orgresearchgate.net The method's applicability has been demonstrated in the analysis of biological fluids from both healthy individuals and patients with certain medical conditions, showing significant differences in the levels of guanidino compounds. rsc.orgnih.gov
Below is an interactive data table summarizing typical GC derivatization reagents and conditions for guanidino compound analysis.
| Derivatizing Reagent(s) | Typical Column | Detector | Application | Reference |
| Methylglyoxal and Ethyl Chloroformate | HP-5 | FID | Serum, Urine | rsc.org |
| Glyoxal and Ethyl Chloroformate | HP-5 | FID | Serum, Urine | nih.gov |
| Glyoxal | HP-5 | FID | Serum | oup.com |
Spectroscopic and Spectrometric Characterization in Biological Systems
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of this compound analogs and for studying their interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including analogs of this compound. mdpi.comresearchgate.netacs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in a molecule, allowing for the confirmation of its structure. slideshare.netuobasrah.edu.iqresearchgate.net
In the ¹H NMR spectra of guanidine derivatives, the protons attached to nitrogen atoms often appear as broad signals due to rapid chemical exchange and quadrupolar relaxation. mdpi.com The chemical shifts of protons on the alkyl chain can confirm the octyl moiety in this compound. unisi.it Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different parts of the molecule. researchgate.net
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. slideshare.netuobasrah.edu.iq The chemical shift of the guanidinium (B1211019) carbon is particularly characteristic. The structural confirmation of newly synthesized analogs of this compound relies heavily on the comprehensive analysis of their ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net Low-temperature NMR studies can sometimes be employed to resolve the broad signals that result from tautomerism and conformational isomerism in guanidine-containing compounds. psu.edu
UV-Visible Spectroscopy for Ligand-Target Binding Studies
UV-Visible (UV-Vis) spectroscopy is a versatile and accessible technique used to investigate the binding interactions between ligands, such as this compound analogs, and their biological targets, like proteins or nucleic acids. unb.caacs.orgresearchgate.net This method relies on changes in the absorption of UV or visible light by a chromophore upon binding. msu.eduupi.edu
Binding events can lead to several observable changes in the UV-Vis spectrum, including:
Hyperchromism or Hypochromism: An increase or decrease in the molar absorptivity, respectively.
Bathochromic (Red) or Hypsochromic (Blue) Shift: A shift in the wavelength of maximum absorbance (λmax) to a longer or shorter wavelength, respectively. researchgate.net
These spectral changes can be monitored during a titration experiment where the concentration of one binding partner is systematically varied while the other is held constant. The resulting data can be used to determine the binding affinity (association constant, Ka) and stoichiometry of the interaction. unb.ca For instance, UV-Vis titration studies have been used to determine the association constants for the binding of guanidine-containing complexes to guest molecules. unb.ca The stability of metal complexes with guanidine-based ligands has also been assessed using UV-Visible spectroscopy. acs.org
Bioanalytical Assays for In Vitro Activity Assessment
To investigate the potential biological effects of this compound, a variety of in vitro bioanalytical assays can be employed. These assays are crucial for elucidating mechanisms of action, identifying potential therapeutic targets, and screening for biological activity at the molecular and cellular levels. The presence of the guanidine functional group suggests potential interactions with various biological targets, which can be explored through specific enzymatic and cell-based assays. mdpi.comacs.org
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of a specific enzyme, which is often a key mechanism of action for bioactive molecules. nih.gov
Protease Inhibition: Guanidine derivatives have been investigated as inhibitors of proteases, which are essential for the survival of pathogens like Leishmania. mdpi.com For instance, the inhibition of cysteine proteases (CPB) can be measured using a fluorometric assay where the cleavage of a substrate by the enzyme is monitored. mdpi.com A reduction in fluorescence in the presence of the test compound indicates inhibition. mdpi.com Similarly, guanidine compounds have been screened for inhibitory activity against the main protease (Mpro) of viruses like SARS-CoV-2. nih.govresearchgate.net
Cholinesterase Inhibition: The inhibitory effect of guanidine compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be evaluated using the spectroscopic Ellman's assay. nih.gov This colorimetric method measures the activity of the enzyme, and a decrease in signal indicates inhibition, with results often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov
Tyrosinase Inhibition: The effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis, can be assessed by measuring its monophenolase and diphenolase activities. researchgate.net Spectrophotometric methods are used to monitor the enzymatic reaction, and the IC₅₀ values can be determined to quantify the inhibitory potency of the compound. researchgate.net
Cell-Based Assays
Cell-based assays provide insights into the effects of a compound on cellular processes within a more biologically relevant context.
Cytotoxicity Assays: The MTT assay is a common colorimetric assay used to assess the metabolic activity of cells, serving as an indicator of cell viability or cytotoxicity. nih.gov This assay can be used to screen the effect of this compound on the viability of various cell lines, such as cancer cells (e.g., MDA-MB-231, MCF-7) or normal cells. nih.gov
Cell Cycle Analysis: To determine if a compound affects cell proliferation by arresting the cell cycle at a specific phase, flow cytometry is used. nih.gov Cells are treated with the compound, stained with a DNA-binding dye, and analyzed to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle. nih.gov An increase in the sub-G1 population can indicate apoptosis. nih.gov
Melanogenesis Assays: The effect of a compound on melanin production can be studied in cell models like B16F10 melanoma cells or in whole organisms like zebrafish embryos. researchgate.net Following treatment with the test compound, melanin content can be quantified, and the expression of key melanogenesis-related proteins (e.g., TYR, MITF) can be measured. researchgate.net
Table 2: Examples of Bioanalytical Assays for Evaluating Guanidine Compounds
| Assay Type | Biological Target / Process | Model System | Measured Outcome / Endpoint | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Cysteine Protease (CPB) | Leishmania enzyme | Percentage inhibition of enzyme activity | mdpi.com |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Purified enzymes | IC₅₀ value | nih.gov |
| Enzyme Inhibition | Tyrosinase (monophenolase and diphenolase activity) | Mushroom tyrosinase | IC₅₀ value | researchgate.net |
| Enzyme Inhibition | SARS-CoV-2 Main Protease (Mpro) | Recombinant Mpro | IC₅₀ value, inhibition type | nih.govresearchgate.net |
| Cytotoxicity | Cell Viability | Cancer cell lines (e.g., MDA-MB-231, MCF-7) | IC₅₀ value from MTT assay | nih.gov |
| Cell Cycle Analysis | Cell Proliferation | Cancer cell lines | Distribution of cells in G1, S, G2/M phases; Sub-G1 population (apoptosis) | nih.gov |
| Melanogenesis Assay | Melanin Synthesis | B16F10 cells, Zebrafish | Melanin content, expression of TYR, MITF, DCT | researchgate.net |
Future Research Directions and Therapeutic Potential
Rational Design and Synthesis of Advanced N-(8-Amino-octyl)-guanidine Derivatives
The future development of this compound as a therapeutic agent hinges on the rational design and synthesis of advanced derivatives to optimize its biological activity, selectivity, and pharmacokinetic properties. The guanidine (B92328) group is considered a privileged scaffold in drug design due to its presence in numerous natural products and approved drugs, and its ability to interact with biological targets. researchgate.netrsc.org
Key strategies for rational design include:
Modification of the Alkyl Chain: The eight-carbon linker can be altered in length, rigidity, and lipophilicity. Introducing cyclic structures or heteroatoms could influence the conformational flexibility and binding orientation of the molecule.
Substitution of the Guanidine Moiety: While preserving the core guanidinium (B1211019) function, substitutions on the guanidine nitrogens can modulate basicity (pKa), lipophilicity, and hydrogen bonding capacity. researchgate.net This can lead to improved target affinity and better membrane permeability.
Derivatization of the Terminal Amino Group: The primary amine serves as a key handle for conjugation or further functionalization. It can be acylated, alkylated, or used to link the molecule to other pharmacophores, targeting moieties, or solubilizing groups to create hybrid molecules with enhanced or novel activities. nih.gov
The synthesis of these new derivatives can be achieved through established and emerging chemical methodologies. Modern guanylation reactions offer efficient and atom-economical routes, moving beyond classical methods that often require harsh conditions or toxic reagents. rsc.orgmdpi.com A one-pot synthesis approach for producing N,N'-disubstituted guanidines highlights the feasibility of creating diverse libraries of such compounds for screening. rsc.org
Integration into High-Throughput Screening and Drug Discovery Pipelines
To unlock the therapeutic potential of this compound derivatives, their integration into high-throughput screening (HTS) and modern drug discovery pipelines is essential. HTS allows for the rapid assessment of large libraries of compounds against specific biological targets to identify "hits." plos.orgnih.gov
The process within a drug discovery pipeline would involve several stages: nih.govbiorxiv.org
Library Generation: Synthesis of a diverse library of this compound derivatives based on the rational design principles outlined previously.
Assay Development: Creation of robust and automated biological assays for the targets of interest. Given the broad activities of guanidine compounds, these could include enzymatic assays, cell-based assays for antimicrobial or anticancer activity, or receptor binding assays. plos.orgnih.gov
High-Throughput Screening: The library of derivatives is screened to identify compounds that exhibit activity against the target. HTS has proven to be a powerful tool, as demonstrated in screens that identified potent enzyme inhibitors from large compound libraries. plos.org
Hit-to-Lead Optimization: Active compounds (hits) are further investigated. This involves secondary screening to confirm activity and computational modeling to understand structure-activity relationships (SAR). The goal is to develop these hits into lead compounds with improved potency and drug-like properties. nih.gov The discovery of a guanidinium compound with antibacterial activity was successfully achieved by screening in host-mimicking conditions, which increased the hit rate. d-nb.info
Exploration of Novel Therapeutic Indications and Biological Pathways
The guanidine moiety is a versatile pharmacophore found in drugs with a wide array of clinical uses, suggesting that this compound derivatives could be explored for various therapeutic indications. researchgate.netresearchgate.net this compound is a known transformation product of Guazatine, a fungicide, which points towards potential antimicrobial applications. nih.govfao.org
Potential therapeutic areas for exploration include:
Antimicrobial Agents: Guanidine-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov Their mechanism often involves the disruption of bacterial cell membranes through electrostatic interactions between the positively charged guanidinium group and negatively charged membrane components. d-nb.inforesearchgate.net
Anticancer Agents: Numerous natural and synthetic guanidine derivatives are being evaluated as antitumor agents. nih.gov Their cytotoxicity can stem from various mechanisms, including DNA interaction, generation of reactive oxygen species (ROS), and mitochondrial-mediated apoptosis. nih.gov
Antiviral and Antiprotozoal Agents: The guanidine scaffold is present in drugs used to treat viral infections, such as influenza, and protozoal diseases. researchgate.netjocpr.com
Cardiovascular and Metabolic Diseases: Guanethidine is an antihypertensive drug, and metformin (B114582) is a first-line treatment for type 2 diabetes, both of which contain a guanidine or biguanide (B1667054) group. d-nb.infojocpr.comnih.gov This suggests that derivatives of this compound could be investigated for similar indications.
The exploration of biological pathways will be crucial. This involves identifying the specific enzymes, receptors, or cellular processes that these molecules modulate. For instance, studies on related compounds like 8-aminoguanine (B17156) have detailed specific metabolic pathways involving enzymes such as purine (B94841) nucleoside phosphorylase (PNPase). nih.gov
Table 1: Potential Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Rationale / Mechanism of Action | Supporting Evidence |
|---|---|---|
| Antimicrobial | The cationic guanidinium group interacts with and disrupts negatively charged bacterial cell membranes. Known metabolite of a fungicide. d-nb.infofao.orgresearchgate.net | Guanidine-containing compounds show broad-spectrum activity against bacteria and fungi. mdpi.comnih.gov |
| Anticancer | Can induce cytotoxicity through DNA interaction, ROS formation, or apoptosis. nih.gov | Many guanidine derivatives are in preclinical and clinical evaluation for various cancers. researchgate.netnih.gov |
| Antiviral | The guanidine moiety is a component of existing antiviral drugs like Zanamivir. researchgate.net | Synthetic guanidine derivatives have been reported as influenza inhibitors. researchgate.net |
| Antihypertensive | Can act on adrenergic neurons or alpha receptors, similar to existing guanidine-based drugs. nih.gov | Guanethidine and Guanabenz are known antihypertensive agents. jocpr.comnih.gov |
| Antidiabetic | Potential to mimic the action of biguanides like metformin. jocpr.com | Metformin is a key antidiabetic drug containing a related biguanide structure. d-nb.infojocpr.com |
Development of Advanced Delivery Systems and Formulation Strategies (e.g., polymeric carriers)
For this compound derivatives to be effective therapeutics, they must be delivered efficiently to their site of action. The development of advanced delivery systems is critical, especially given the high polarity and charge of the guanidinium group, which can hinder passive diffusion across biological membranes.
Polymeric Carriers: Cationic polymers are widely investigated for drug delivery. thno.org Because the this compound scaffold is also cationic, it could be complexed with or conjugated to biocompatible polymers. For example, amphiphilic polymers containing N-octyl groups have been synthesized to form micelles for drug encapsulation. thno.orgmdpi.com Polymeric carriers can be designed to enhance solubility, protect the drug from degradation, and facilitate targeted delivery. nih.gov
Lipid-Based Systems: Encapsulation within lipid-based carriers like liposomes or solid lipid nanoparticles can improve the pharmacokinetic profile of polar drugs. These systems can shield the charged guanidinium group, facilitating transport across membranes and potentially reducing off-target interactions. researchgate.net
Micellar Formulations: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, creating a hydrophobic core capable of encapsulating drug molecules. mdpi.com Derivatives of this compound could be modified with a lipophilic tail to promote incorporation into such systems.
Conjugation Strategies: The terminal amino group provides a convenient point for covalent attachment to targeting ligands, cell-penetrating peptides, or polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time and bioavailability. nih.govdiva-portal.org
Application of Computational Modeling for Predictive Activity and Mechanism Elucidation
Computational modeling, or computer-aided drug design (CADD), is an indispensable tool for accelerating drug discovery and reducing costs. nih.gov For this compound derivatives, computational methods can be applied in several ways:
Virtual Screening: Once a biological target is identified, its three-dimensional structure can be used to perform virtual screening of large compound libraries. Docking simulations can predict the binding mode and affinity of this compound derivatives to the target's active site, helping to prioritize candidates for synthesis. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of the derivatives and their biological activity. mdpi.com By analyzing a set of compounds with known activities, a predictive model can be built to estimate the potency of new, yet-to-be-synthesized molecules, thereby guiding the design of more effective derivatives. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time. This can help to understand the stability of the binding interaction, the role of water molecules, and the conformational changes that occur upon binding, thus elucidating the mechanism of action at an atomic level.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This early-stage assessment helps to filter out compounds with unfavorable pharmacokinetic or toxicity profiles, focusing resources on the most promising candidates.
By combining these computational approaches with rational synthesis and high-throughput screening, the path to developing clinically viable drugs from the this compound scaffold can be made more efficient and targeted.
Q & A
Q. What are the recommended synthetic routes for N-(8-Amino-octyl)-guanidine, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between guanidine precursors and alkylating agents. For example, reacting 8-amino-octylamine with cyanamide under controlled acidic conditions can yield the guanidine backbone. Optimization requires:
- Temperature control : Maintain 40–60°C to prevent decomposition (higher temperatures may lead to byproducts like urea derivatives) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity while minimizing hydrolysis .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., guanidine NH peaks at δ 6.5–8.0 ppm) and confirms alkyl chain integration .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 215.2) and detects trace impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity and monitor degradation under stress conditions (e.g., pH 2–12) .
Advanced Research Questions
Q. How does the alkyl chain length in N-(alkyl-amino)-guanidine derivatives influence their interaction with biological targets, and what methodological approaches can elucidate these structure-activity relationships?
- Methodological Answer :
- In vitro assays : Measure binding affinity (e.g., IC₅₀/Ki) using enzyme inhibition assays (e.g., DDAH-1 inhibition) . For this compound, compare activity against shorter-chain analogs (e.g., N-(4-Aminobutyl)-guanidine).
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict how the octyl chain occupies hydrophobic pockets in target enzymes .
- Pharmacokinetic profiling : Assess logP values and membrane permeability (Caco-2 assays) to correlate chain length with bioavailability .
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different experimental models?
- Methodological Answer :
- Meta-analysis : Systematically review datasets (e.g., IC₅₀ values in cancer vs. microbial assays) to identify confounding variables (e.g., cell line specificity) .
- Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
- Standardized protocols : Control variables like buffer composition (e.g., ionic strength impacts guanidine-protein interactions) and incubation time .
Q. How can computational modeling be integrated with experimental data to predict the mechanism of enzyme inhibition by this compound derivatives?
- Methodological Answer :
- Hybrid QM/MM simulations : Model the guanidine-enzyme transition state to identify critical residues (e.g., catalytic aspartate in DDAH-1) .
- Free-energy perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant enzymes to validate mechanistic hypotheses .
- Crystallographic validation : Co-crystallize this compound with target enzymes (e.g., arginase) to resolve atomic-level interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
